molecular formula C19H13ClN6O B10966703 2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10966703
M. Wt: 376.8 g/mol
InChI Key: YZUBZSWWXGFLBE-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps. One common method includes the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine scaffold . This scaffold is then further functionalized to introduce the 2-chlorophenoxy and phenyl groups through various substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as amines or thiols .

Scientific Research Applications

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

4-[3-[(2-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c20-15-6-1-2-7-16(15)27-10-12-4-3-5-13(8-12)17-23-19-14-9-22-24-18(14)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24)

InChI Key

YZUBZSWWXGFLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl

Origin of Product

United States

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